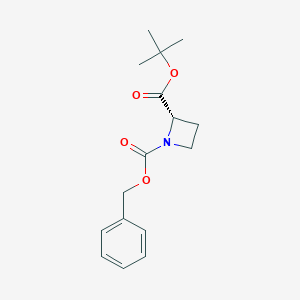

tert-ブチル-L-N-ベンジルオキシカルボニルアゼチジン-2-カルボン酸エステル

説明

Synthesis Analysis

The synthesis of related tert-butyl protected compounds involves strategies that often employ tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate as a starting material or intermediate. The preparation techniques can include reactions with di-tert-butyl dicarbonate and subsequent characterization using techniques such as FT-NMR, FT-IR, and single crystal X-ray diffraction to establish structure and purity (Singh et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often involves crystallographic studies to determine the arrangement and bonding within a compound. For tert-butyl protected amino acids, analyses have shown arrangements in orthorhombic lattices with specific space groups and unit cell parameters, providing insight into the stabilization mechanisms of the crystal structure through intermolecular interactions (Singh et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl protected compounds can include nucleophilic substitutions and radical reactions, with versatility in building blocks for synthetic organic chemistry. These reactions can proceed under mild conditions, leading to various functionalized products. The tert-butyl group often serves as a protecting group that can be removed under specific conditions, thereby unveiling functional groups essential for further reactions (Jasch et al., 2012).

Physical Properties Analysis

The physical properties of tert-butyl protected compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. These properties can be determined through thermal and crystallographic studies, providing a basis for their application in synthesis and material science (Singh et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, are pivotal for the application of tert-butyl protected compounds in organic synthesis. Studies have shown that these compounds can undergo a range of reactions, providing functionalized products essential for pharmaceutical and material science applications (Jasch et al., 2012).

科学的研究の応用

N-ヘテロ環の合成

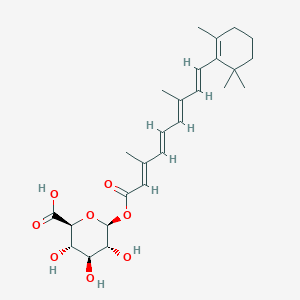

tert-ブチル-L-N-ベンジルオキシカルボニルアゼチジン-2-カルボン酸エステル: は、N-ヘテロ環の合成、特にスルフィニミンの形成において広く使用されています。この化合物はキラル補助剤として機能し、アミンとその誘導体の立体選択的合成を促進します。 これは、構造的に多様なピペリジン、ピロリジン、アゼチジン、およびそれらの縮合誘導体へのアクセスを提供する、不斉N-ヘテロ環合成における重要な役割を果たしており、天然物や治療用化合物において重要です .

高分子複合体のNMR研究

核磁気共鳴(NMR)分光法の分野では、tert-ブチル-L-N-ベンジルオキシカルボニルアゼチジン-2-カルボン酸エステルが高分子複合体の研究のためのプローブとして評価されています。 この化合物に結合したtert-ブチル基は、高い移動性を保持していれば、NMR信号において高い感度を提供することができ、大きな生体分子集合体を分析するための貴重なツールになります .

特性

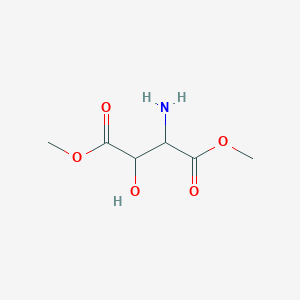

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2S)-azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-10-17(13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDVYAKZFWXQFT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451037 | |

| Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153704-88-2 | |

| Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)